molecular formula C10H12IN5 B1322277 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 330794-31-5

1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1322277
CAS RN: 330794-31-5
M. Wt: 329.14 g/mol
InChI Key: KNIKEMBOLNWAAC-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C10H12IN5 . It is a part of a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine .


Synthesis Analysis

The synthesis of this compound involves a reaction of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with iodocyclopentane in the presence of K2CO3 in DMF . This reaction is carried out at room temperature under an argon atmosphere .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with an iodine atom at the 3-position and a cyclopentyl group and an amine group at the 1-position .


Chemical Reactions Analysis

This compound acts as a reagent in the discovery and preparation of CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor for FLT3-ITD positive acute myeloid leukemia .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 329.14 . Its water solubility is calculated to be between 0.167 mg/ml and 0.563 mg/ml .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that compounds with similar structures have been used as CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-cyclopentyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5/c11-8-7-9(12)13-5-14-10(7)16(15-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIKEMBOLNWAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625081
Record name 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

330794-31-5
Record name 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (400 mg, 1.53 mmol) and K2CO3 (1 g, 6 mmol) in DMF (5 ml) was stirred at room temperature under an argon atomosphere. Iodocyclopentane (1.0 g, 0.0084 mol) was added with a syringe. Reaction was refluxed under argon atmosphere for 2 hours. Solid K2CO3 was removed by filtration. Solvent was partially removed in vacuo. Sodium citrate (50 ml) was added and reaction was extracted with EtOAc. Organic phases concentrated in vacuo and purified using silica gel column chromatography [MeOH—CH2Cl2, 5:95] yielding BA80 (300 mg, 60% yield). ESI-MS (M+H)+ m/z calcd 330.0, found 330.0.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The intermediate 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) (0.5 g, 1.9 mmol; Apsel et al., 2008) was combined with cyclopentyl iodide (0.24 mL, 2.1 mmol), and 1.06 g K2CO3 in 20 mL DMF and heated to 45° C. under argon for 2 hours. The reaction was filtered to remove solid K2CO3. The filtrate was combined with brine, and the organic product was extracted in CH2Cl2 (3×50 mL). The combined organic layer was concentrated in vacuo and purified by silica gel chromatography (MeOH/chloroform; 5:95) to afford 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ESI-MS m/z [M+H]+ found 330.0, calculated 330.0). 4-nitrophenyl boronic acid (190 mg, 1.1 mmol; Sigma-Aldrich) was coupled to 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (150 mg, 0.456 mmol) via the Suzuki reaction in 6 mL 1,2 methoxy ethane, 1 mL of saturated sodium carbonate, 1.65 mL EtOH, and 200 mg of polymer-bound tetrakis palladium. The reaction was stirred under argon for 12 hours at room temperature, filtered through Whatman paper to remove palladium, mixed with brine, extracted in chloroform, and the product was subsequently purified on silica in EtOAc and concentrated in vacuo. The purified solid 1-cyclopentyl-3-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ESI-MS m/z [M+H]+ found 325.0, calculated 325.1; 100 mg, 0.31 mmol) was combined with zinc dust (605 mg, 9.25 mmol), 10 mL THF, and 0.35 mL HOAc for 12 hours at room temperature under argon. The reaction was filtered through Celite®, extracted with EtOAc, and concentrated in vacuo to yield 3-(4-aminophenyl)-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ESI-MS m/z [M+H]+ found 295.0, calculated 295.2). To this reduced product, molar equivalents of 3-(trifluoromethyl)phenyl isocyanate (Sigma-Aldrich) were added dropwise in ice-cold CH2Cl2. The reaction proceeded until completion as judged by TLC, was concentrated in vacuo, resuspended in 50:50 H2O—CH3CN, and purified on a C18 column in CH3CN/H2O/0.1% TFA (1-100% gradient) to yield AD60 1-(4-(4-amino-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (ESI-MS m/z [M+H]+ found 482.2, calculated 482.0).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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